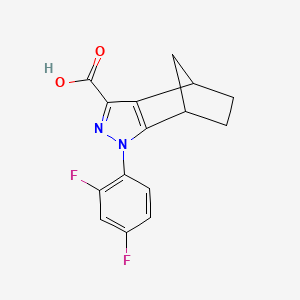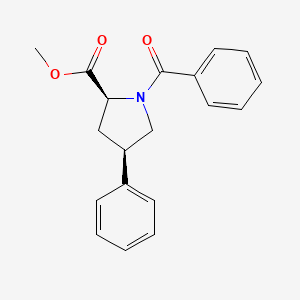
methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with benzoyl and phenyl groups. The stereochemistry of the compound, denoted by (2S,4R), plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of Benzoyl and Phenyl Groups: The benzoyl and phenyl groups are introduced through acylation and alkylation reactions, respectively. These reactions often require the use of reagents such as benzoyl chloride and phenylmagnesium bromide.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific substituents on the pyrrolidine ring with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders and its anti-inflammatory properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may interact with neurotransmitter receptors in the brain, leading to neuroprotective effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S,4R)-4-methylproline: Another chiral compound with a similar pyrrolidine ring structure.
N-methyl-(2S,4R)-trans-4-hydroxy-L-proline: Known for its neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C19H19NO3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-23-19(22)17-12-16(14-8-4-2-5-9-14)13-20(17)18(21)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3/t16-,17-/m0/s1 |
Clave InChI |
URXVCWRBGMVVBV-IRXDYDNUSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@@H](CN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)
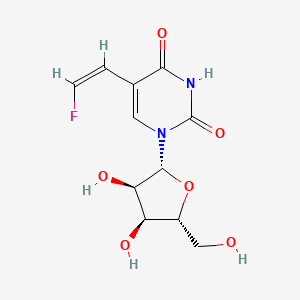
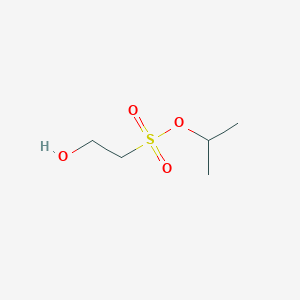
![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)


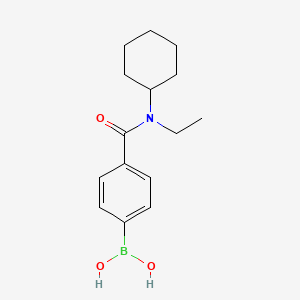
![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)




